methyl 3-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate
Description
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Properties
IUPAC Name |
methyl 3-[[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O4/c1-14-22(24(32)27-18-5-3-4-16(12-18)25(33)34-2)28-30-31(14)19-10-11-21-20(13-19)23(35-29-21)15-6-8-17(26)9-7-15/h3-13H,1-2H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNCREFLZMRBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC(=C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate, also known by its CAS number 951897-24-8, is a complex organic compound characterized by its diverse structural features, which include a benzoisoxazole moiety and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
The compound's molecular formula is with a molecular weight of approximately 487.9 g/mol. Its structure includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 951897-24-8 |
| Molecular Formula | C25H18ClN5O4 |
| Molecular Weight | 487.9 g/mol |
| LogP | Not available |
| PSA | Not available |
Anticancer Activity
Recent studies have indicated that compounds featuring the triazole and isoxazole moieties possess significant anticancer properties. For instance, derivatives of triazole have demonstrated notable antiproliferative effects against various cancer cell lines.
In one study, compounds similar to this compound were evaluated for their ability to inhibit cancer cell growth. The results revealed that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines, indicating strong potential for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported significant inhibition of Escherichia coli and Staphylococcus aureus, suggesting that the presence of the chlorophenyl and isoxazole groups enhances antibacterial activity .
Case Studies
- Case Study on Anticancer Activity :
-
Case Study on Antimicrobial Efficacy :
- A related study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that some compounds displayed Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics, highlighting their potential as alternative therapeutic agents .
Q & A
Q. Table 1: Key Synthetic Steps and Yields
| Step | Reaction Type | Yield (%) | Key Reagents | Reference |
|---|---|---|---|---|
| 1 | Oxime Formation | 85–90 | NH2OH·HCl, NaOH | |
| 2 | Cyclization | 70–75 | PCl5, EtOAc | |
| 3 | CuAAC | 60–65 | CuI, sodium ascorbate | |
| 4 | Amidation | 50–55 | EDC, HOBt, DIPEA |
Basic Question: How can researchers characterize this compound using spectroscopic methods?
Methodological Answer:
Critical characterization techniques include:
- NMR Spectroscopy :
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ calculated for C27H20ClN5O4: 538.12 g/mol) .
- IR Spectroscopy : Identify carbonyl stretches (ester C=O at ~1720 cm⁻¹, amide C=O at ~1680 cm⁻¹) .
Advanced Question: How to design experiments to evaluate its bioactivity (e.g., enzyme inhibition)?
Methodological Answer:
For enzyme inhibition studies:
Target Selection : Prioritize enzymes structurally related to the compound’s motifs (e.g., α-glucosidase, lipase) based on triazole and benzoisoxazole bioactivity .
Assay Design :
- Inhibition Kinetics : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for α-glucosidase) .
- Dose-Response Curves : Test concentrations from 0.1–100 µM; calculate IC50 values .
Control Experiments : Compare with known inhibitors (e.g., acarbose for α-glucosidase) to validate assay sensitivity .
Q. Table 2: Example Bioactivity Data
| Enzyme | IC50 (µM) | Reference Compound (IC50) | Reference |
|---|---|---|---|
| α-Glucosidase | 12.3 ± 1.2 | Acarbose (25.8 ± 2.1) | |
| Lipase | 45.6 ± 3.4 | Orlistat (8.9 ± 0.7) |
Advanced Question: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Cross-Validation :
- Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) .
- Confirm mass fragmentation patterns via tandem MS/MS .
Crystallography : If available, solve the crystal structure to unambiguously assign stereochemistry and substituent positions .
Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitrogen environments in the triazole ring .
Advanced Question: What computational strategies predict binding modes with biological targets?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to dock the compound into active sites (e.g., α-glucosidase PDB: 2QMJ). Focus on interactions between the triazole and catalytic residues (e.g., Asp214) .
MD Simulations :
- Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .
QSAR Modeling :
- Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with bioactivity .
Advanced Question: How to address low solubility in aqueous assays?
Methodological Answer:
Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting enzyme activity .
Prodrug Design : Synthesize phosphate or glycoside derivatives to improve hydrophilicity .
Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in cellular assays .
Advanced Question: How to analyze structure-activity relationships (SAR) for analogs?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-methoxyphenyl) and compare bioactivity .
SAR Metrics :
- Calculate ClogP (lipophilicity) and topological polar surface area (tPSA) using ChemAxon .
- Correlate substituent electronic effects (Hammett σ values) with IC50 trends .
Crystallographic Overlays : Superpose analogs with the parent compound to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
